

Biochemical Characterization & Mechanism of Action

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Compound Focus: (Rac)-Benpyrine

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(Rac)-Benpyrine, also referred to as Compound 001 in the foundational research, functions by directly binding to and inhibiting TNF- α [1] [2].

The table below summarizes its key biochemical properties and direct mechanism of action:

| Property | Value / Description |
|------------------------------------|--|
| Molecular Weight | 308.34 g/mol [2] [3] [4] |
| Molecular Formula | C ₁₆ H ₁₆ N ₆ O [2] [3] [4] |
| Direct Target | TNF- α [1] [2] |
| Binding Affinity (K _D) | 82.1 μ M (for the Benpyrine compound) [5] |
| IC ₅₀ | 0.109 μ M (for blocking TNF- α /TNFR1 interaction) [5] |
| Primary Effect | Blocks TNF- α -triggered signaling, inhibits I κ B α phosphorylation, and prevents NF- κ B nuclear translocation [1] [5] |

In Vitro Experimental Data & Protocols

In cellular studies, **(Rac)-Benpyrine** demonstrated efficacy in blocking the TNF- α -induced inflammatory signaling pathway [1] [5].

| Assay Type | Cell Line | Compound Concentrations | Key Findings |
|--------------------------------------|------------------------------|--------------------------------------|---|
| NF- κ B Nuclear Translocation | RAW264.7 macrophages [1] [2] | 5, 10, 20 μ M [2] | Inhibited TNF- α -induced nuclear translocation of NF- κ B/p65 [1] [5]. |
| Western Blot Analysis | RAW264.7 macrophages [5] | 5, 10, 20 μ M [5] | Dose-dependent decrease in phosphorylation of I κ B α [5]. |
| Cytotoxicity Assay | L929 cells [5] | Information not specified in results | Blocked cell death induced by specific TNF- α variants, increasing survival to ~80% [5]. |

Detailed Protocol: NF- κ B Nuclear Translocation Assay

This protocol is reconstructed from the methods described in the search results [1] [2]:

- **Cell Culture:** Grow RAW264.7 macrophages to 50-70% confluence in a glass chamber.
- **Pre-treatment:** Incubate cells with DMSO (vehicle control) or **(Rac)-Benpyrine** (e.g., 5, 10, 20 μ M) for 12 hours.
- **Stimulation:** Stimulate cells with 10 ng/mL of TNF- α for 2 hours.
- **Fixation and Permeabilization:** Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes. Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
- **Immunostaining:**
 - Block with 2 mg/mL BSA for 1 hour.
 - Incubate with primary antibody against NF- κ B/p65 (1:1000 dilution) overnight at 4°C.
 - Wash and incubate with a fluorescently-labeled secondary antibody (1:500 dilution) for 1 hour in the dark.
- **Nuclear Staining:** Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) at 37°C for 30 minutes in the dark.

- **Imaging:** Visualize using fluorescence microscopy. The inhibition of NF- κ B/p65 translocation from the cytoplasm to the nucleus indicates compound efficacy.

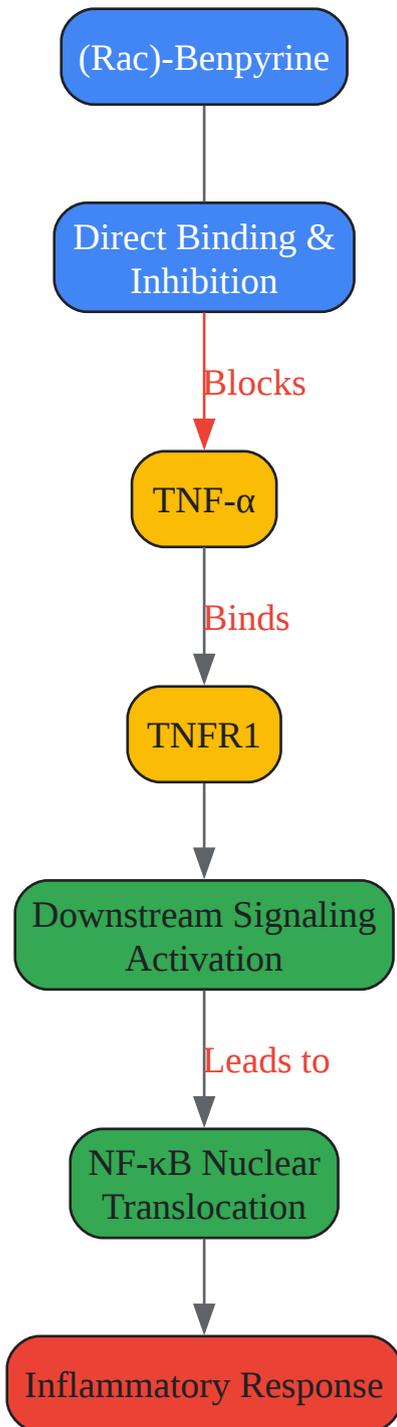
In Vivo Efficacy & Experimental Models

(Rac)-Benpyrine showed significant therapeutic effects in multiple mouse models of inflammation upon oral administration [1] [2].

| Disease Model | Animal Strain | Dosage & Route | Treatment Duration | Key Outcomes |
|---|-------------------|--|-----------------------|--|
| Collagen-Induced Arthritis (CIA) | Kunming mice [3] | 25, 50 mg/kg; oral gavage (i.g.) [1] [2] | Daily for 3 weeks [3] | Reduced foot swelling; decreased serum IFN- γ , IL-1 β , IL-6; increased IL-10 [1] [3]. |
| Imiquimod-Induced Psoriasis | Not specified [1] | 25, 50 mg/kg; oral gavage (i.g.) [1] [2] | Not specified | Significantly relieved psoriasiform symptoms [1]. |
| Endotoxemic Model | Not specified [1] | 25 mg/kg [1] [5] | Not specified | Attenuated TNF- α -induced inflammation, reducing liver and lung injury [1] [5]. |

TNF- α Signaling Pathway and Drug Mechanism

The following diagram illustrates the signaling pathway inhibited by **(Rac)-Benpyrine**, based on the described mechanisms [1] [5]:



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(caption: Proposed mechanism of **(Rac)-Benpyrine** directly binding to TNF- α and inhibiting its interaction with TNFR1, thereby blocking the subsequent pro-inflammatory signaling cascade [1] [5].)

Significance and Research Context

- **Novelty:** Represents a **orally active small-molecule** TNF- α inhibitor, distinct from large biologic drugs like antibodies or fusion proteins [1].
- **Therapeutic Potential:** Shows promise for treating **TNF- α -mediated inflammatory and autoimmune diseases** such as rheumatoid arthritis, inflammatory bowel disease, and septic hepatitis [1].
- **Current Status:** The compound is labeled "**For research use only**" and is not approved for human treatment, highlighting its stage in the drug development pipeline [2] [3].

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